One of the most widely studied applications of ABA lies in its ability to enhance plant tolerance to various abiotic stresses, including drought, salinity, and extreme temperatures. Research has demonstrated that ABA acts as a key signaling molecule, triggering a cascade of responses within the plant to:
These stress-response mechanisms mediated by ABA allow plants to better adapt to harsh environmental conditions and improve their survival rates.
Research has also revealed the involvement of ABA in regulating seed dormancy and germination. Seed dormancy is a state of embryo developmental arrest that allows seeds to delay germination under unfavorable conditions and ensures their survival until suitable conditions arise.
Understanding the role of ABA in seed dormancy and germination is crucial for optimizing seed storage strategies and enhancing germination success in agricultural practices.
Deciphering the intricate signaling pathways triggered by ABA is an ongoing area of scientific research. Researchers are actively investigating the molecular mechanisms by which ABA interacts with receptors, activates downstream signaling cascades, and ultimately influences various physiological responses in plants.
(-)-Abscisic acid is a naturally occurring plant hormone, primarily recognized for its role in regulating various physiological processes in plants. It was first identified in the early 1960s as a growth inhibitor in cotton fruit and sycamore leaves, where it played a crucial role in abscission and dormancy. The chemical formula of abscisic acid is , featuring one asymmetric carbon atom, making it optically active. The compound is characterized by a unique structure that includes a 2-cis, 4-trans side chain configuration, which is essential for its biological activity .
Abscisic acid is synthesized in response to environmental stressors such as drought, salinity, and cold temperatures. It acts by modulating stomatal closure to reduce water loss and by inhibiting seed germination, thus promoting seed dormancy .
The biosynthesis of abscisic acid occurs primarily in chloroplasts through the transformation of carotenoids. The pathway begins with the hydroxylation of β-carotene into zeaxanthin, which undergoes further enzymatic transformations leading to the formation of xanthoxin and ultimately abscisic acid via oxidation processes .
Key reactions include:
These reactions are tightly regulated and can be influenced by various environmental factors.
Abscisic acid plays a pivotal role in several biological processes:
The compound interacts with specific receptors (PYR/PYL/RCAR) that trigger signaling pathways essential for these physiological responses.
Several methods have been developed for the synthesis of abscisic acid, including:
These synthetic methods are crucial for producing abscisic acid in sufficient quantities for research and agricultural applications.
Abscisic acid has numerous applications across various fields:
Research on the interactions of abscisic acid with other compounds has revealed insights into its signaling mechanisms:
These studies enhance our understanding of how abscisic acid functions within complex biological systems.
Abscisic acid shares structural similarities with several other plant hormones. Here are some notable compounds for comparison:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Gibberellins | Similar backbone | Promotes seed germination; antagonistic to abscisic acid |
Auxins | Different backbone | Involved in cell elongation and division |
Cytokinins | Different backbone | Promotes cell division; involved in shoot growth |
Ethylene | Different backbone | Regulates fruit ripening and senescence |
Abscisic acid's unique role in promoting seed dormancy and mediating stress responses sets it apart from these other hormones, which often promote growth or developmental processes.
(-)-Abscisic acid possesses the molecular formula C₁₅H₂₀O₄, which represents its fundamental chemical composition [1] [2] [3]. The compound exhibits a molecular weight of 264.32 daltons, a characteristic that remains consistent across both enantiomeric forms of abscisic acid [3] [4] [5]. This molecular weight value has been precisely determined through various analytical methods and is widely accepted in the scientific literature [5] [7].
The percent composition by mass reveals carbon content of 68.16%, hydrogen content of 7.63%, and oxygen content of 24.21% [4]. This elemental distribution reflects the complex organic nature of the molecule, with its significant carbon framework supporting the various functional groups present in the structure.
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₀O₄ |
Molecular Weight | 264.32 g/mol |
Carbon Content | 68.16% |
Hydrogen Content | 7.63% |
Oxygen Content | 24.21% |
Monoisotopic Mass | 264.136159 |
(-)-Abscisic acid represents the (1R)-(-) enantiomer of abscisic acid, distinguishing it from the naturally occurring (+)-abscisic acid which possesses the (1S) configuration [1] [17]. The molecule contains a single chiral center at the C-1 position of the cyclohexenone ring system, which determines its stereochemical identity and optical activity [1] [7].
The structural architecture of (-)-abscisic acid consists of a substituted cyclohexenone ring connected to a conjugated dienoic acid side chain [2] [4]. The cyclohexenone ring features a hydroxyl group at the C-1 position, two methyl substituents at C-6, and a ketone functionality at C-4 [1] [2]. The side chain contains a carboxylic acid terminus with specific geometric configurations at the double bonds [2] [4].
The stereochemical configuration exhibits distinct geometric isomerism patterns. The double bond at C-2 of the side chain maintains a Z (cis) configuration, while the double bond at C-4 adopts an E (trans) configuration [2] [4] [7]. This specific combination of geometric isomers contributes significantly to the biological activity and chemical properties of the molecule [18] [23].
Research has demonstrated that the stereochemistry at the chiral center profoundly influences the compound's biological activity, with the (1R) configuration of (-)-abscisic acid showing markedly different activity profiles compared to its (1S) counterpart [17]. The absolute configuration has been definitively established through various spectroscopic and crystallographic studies [18] [24].
The International Union of Pure and Applied Chemistry nomenclature for (-)-abscisic acid is systematically designated as (2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid [1] [2] [7]. This comprehensive nomenclature precisely describes the complete structural features of the molecule, including stereochemical descriptors and geometric configurations.
The nomenclature breakdown reveals several critical structural elements. The (2Z,4E) designation specifies the geometric configuration of the double bonds in the pentadienoic acid chain, where Z indicates cis geometry at position 2 and E indicates trans geometry at position 4 [1] [2]. The (1R) descriptor defines the absolute configuration at the chiral center within the cyclohexenone ring system [1].
The systematic name incorporates the cyclohexenone ring description as 1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl, which accounts for the hydroxyl substituent at C-1, the geminal dimethyl groups at C-6, the ketone at C-4, and the double bond between C-2 and C-3 [1] [2]. The side chain component is described as 3-methylpenta-2,4-dienoic acid, reflecting the conjugated diene system with a methyl branch at C-3 [2] [4].
Alternative systematic names found in the literature include 2,4-Pentadienoic acid, 5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-, (2Z,4E)-, which represents an equivalent but differently formatted systematic designation [1] [4].
(-)-Abscisic acid exhibits distinctive physical properties that facilitate its identification and characterization. The compound typically appears as white to light yellow crystalline powder or crystals when isolated in pure form [3] [9]. The crystalline material demonstrates specific thermal properties, with a melting point range of 161-163°C for the naturally occurring (+)-enantiomer, though specific data for the (-)-enantiomer may vary slightly [4].
The compound exhibits sublimation behavior at approximately 120°C, indicating its ability to transition directly from solid to vapor phase under specific temperature conditions [4]. This property has practical implications for purification and analytical procedures involving the compound.
Solubility characteristics reveal selective dissolution patterns across different solvents. (-)-Abscisic acid demonstrates good solubility in organic solvents including ethanol, methanol, acetone, ethyl acetate, chloroform, and diethyl ether [4] [9]. The compound shows limited solubility in water and is sparingly soluble in petroleum ether and benzene [4]. In aqueous sodium bicarbonate solution, the compound readily dissolves due to salt formation with the carboxylic acid functionality [4].
Physical Property | Value/Description |
---|---|
Appearance | White to light yellow crystalline powder |
Melting Point | 161-163°C (literature reference) |
Sublimation Temperature | 120°C |
Solubility in Ethanol | Good |
Solubility in Water | Limited |
Solubility in Aqueous NaHCO₃ | Good |
Flash Point | 120°C |
Density (Predicted) | 1.193 ± 0.06 g/cm³ |
The compound demonstrates photosensitivity, particularly when exposed to ultraviolet radiation [14] [21]. Under ultraviolet light at 365 nm, (-)-abscisic acid undergoes photoisomerization at the C-2 double bond, converting to biologically inactive geometric isomers [21]. This photochemical instability necessitates careful storage conditions to maintain compound integrity.
Chemical stability varies with environmental conditions, particularly pH. The compound remains stable across a wide pH range but can undergo transformation to γ-lactone derivatives under strongly acidic conditions [21]. The presence of the carboxylic acid group imparts weak acid properties to the molecule, with the lipophilic characteristics being pH-dependent [21].
(-)-Abscisic acid exhibits characteristic spectroscopic signatures that enable its identification and quantitative analysis through various analytical techniques. Ultraviolet spectroscopy reveals a distinctive absorption maximum at 252 nm when measured in methanol solvent, with a molar extinction coefficient of 25,200 M⁻¹cm⁻¹ [4]. This absorption band corresponds to the conjugated π-electron system present in the molecule.
Nuclear magnetic resonance spectroscopy provides detailed structural information for (-)-abscisic acid. ¹³C nuclear magnetic resonance analysis has revealed specific carbon chemical shifts and coupling patterns that confirm the molecular architecture [13]. Research utilizing ¹³C-labeled precursors has demonstrated ¹³C-¹³C coupling between C-6' (41.7 ppm; 36 Hz) and the downfield 6'-methyl group (24.3 ppm, 36 Hz) [13]. These spectroscopic data support the stereochemical assignments and conformational preferences of the molecule.
Advanced nuclear magnetic resonance techniques, including insensitive nuclei enhanced by polarization transfer pulse sequences, have been employed to establish connectivity patterns and stereochemical relationships within the molecule [13]. Nuclear Overhauser enhancement experiments at 300 MHz have provided crucial information for determining the absolute configuration of chiral centers and the preferred conformational states [13].
Spectroscopic Method | Key Parameters |
---|---|
UV Spectroscopy | λmax = 252 nm (methanol) |
UV Extinction Coefficient | ε = 25,200 M⁻¹cm⁻¹ |
¹³C NMR C-6' | 41.7 ppm (36 Hz coupling) |
¹³C NMR 6'-Me | 24.3 ppm (36 Hz coupling) |
¹H NMR 6'-Me | 23.1 δ |
Infrared spectroscopy reveals characteristic vibrational frequencies corresponding to specific functional groups within the molecule. Analysis in the 400-4000 cm⁻¹ range has identified key absorption bands associated with carbonyl stretching, hydroxyl stretching, and carbon-carbon double bond vibrations [8]. Raman spectroscopy has provided complementary vibrational information, with significant peaks observed at 612, 1048, 1272, and 1635 cm⁻¹ [8]. The peak at 1635 cm⁻¹ represents the most intense Raman scattering, primarily attributed to carbon-carbon double bond stretching vibrations [8].
Mass spectrometry techniques have been extensively utilized for (-)-abscisic acid analysis and identification. Gas chromatography-mass spectrometry methods reveal characteristic fragmentation patterns with significant peaks at m/z values of 153, 219, and 263 [2]. Liquid chromatography-mass spectrometry analysis shows molecular ion peaks at m/z 287.1218 (positive mode) and characteristic fragment ions at m/z 194.0971, 156.0862, and 133.0968 [2]. These spectroscopic signatures provide definitive identification capabilities for analytical and research applications.
Irritant
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